molecular formula C12H15N3O6 B12795910 4-Nitrobenzene-1,2-diyl bis(dimethylcarbamate) CAS No. 6964-16-5

4-Nitrobenzene-1,2-diyl bis(dimethylcarbamate)

Cat. No.: B12795910
CAS No.: 6964-16-5
M. Wt: 297.26 g/mol
InChI Key: OPCXFQFJXBDNEN-UHFFFAOYSA-N
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Description

4-Nitrobenzene-1,2-diyl bis(dimethylcarbamate) is an organic compound with the molecular formula C10H12N2O6 It is characterized by the presence of a nitro group attached to a benzene ring, which is further substituted with two dimethylcarbamate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrobenzene-1,2-diyl bis(dimethylcarbamate) typically involves the reaction of 4-nitrophenol with dimethylcarbamoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the final product. The reaction conditions generally include a temperature range of 0-5°C and a reaction time of several hours.

Industrial Production Methods

In an industrial setting, the production of 4-Nitrobenzene-1,2-diyl bis(dimethylcarbamate) may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions can optimize the production process, making it more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

4-Nitrobenzene-1,2-diyl bis(dimethylcarbamate) can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The dimethylcarbamate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent, and room temperature.

    Substitution: Nucleophiles such as amines or thiols, solvents like dichloromethane, and mild heating.

Major Products

    Reduction: 4-Aminobenzene-1,2-diyl bis(dimethylcarbamate)

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Nitrobenzene-1,2-diyl bis(dimethylcarbamate) has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Nitrobenzene-1,2-diyl bis(dimethylcarbamate) involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The dimethylcarbamate groups may also contribute to the compound’s activity by enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-Nitrophenyl dimethylcarbamate
  • 4-Nitrobenzene-1,3-diyl bis(dimethylcarbamate)
  • 4-Nitrobenzene-1,4-diyl bis(dimethylcarbamate)

Uniqueness

4-Nitrobenzene-1,2-diyl bis(dimethylcarbamate) is unique due to its specific substitution pattern on the benzene ring, which can influence its chemical reactivity and biological activity. The presence of both nitro and dimethylcarbamate groups provides a distinct combination of properties that can be exploited in various applications.

Properties

CAS No.

6964-16-5

Molecular Formula

C12H15N3O6

Molecular Weight

297.26 g/mol

IUPAC Name

[2-(dimethylcarbamoyloxy)-4-nitrophenyl] N,N-dimethylcarbamate

InChI

InChI=1S/C12H15N3O6/c1-13(2)11(16)20-9-6-5-8(15(18)19)7-10(9)21-12(17)14(3)4/h5-7H,1-4H3

InChI Key

OPCXFQFJXBDNEN-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)OC1=C(C=C(C=C1)[N+](=O)[O-])OC(=O)N(C)C

Origin of Product

United States

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